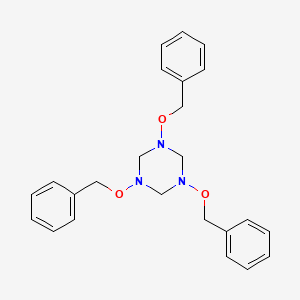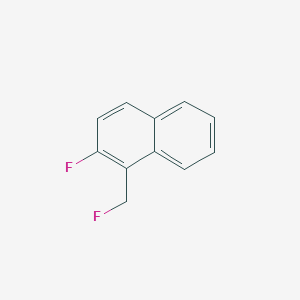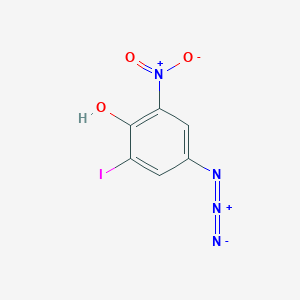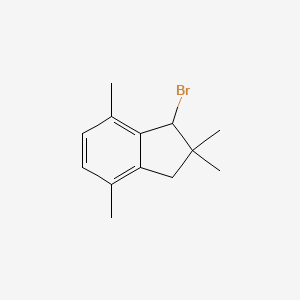
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H17Br It is a derivative of indene, featuring a bromine atom and four methyl groups attached to the indene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene typically involves the bromination of 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene derivatives with different functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: 2,2,4,7-tetramethyl-2,3-dihydro-1H-indene.
科学的研究の応用
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.
Catalysis: The compound can be used as a ligand or precursor in catalytic reactions.
作用機序
The mechanism of action of 1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
類似化合物との比較
Similar Compounds
- 1-Bromo-2,2,4,7-tetramethyl-1H-indene
- 2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,7-Tetramethylindan
Uniqueness
1-Bromo-2,2,4,7-tetramethyl-2,3-dihydro-1H-indene is unique due to the presence of the bromine atom and the specific arrangement of methyl groups on the indene ring. This structural uniqueness imparts distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
91573-02-3 |
|---|---|
分子式 |
C13H17Br |
分子量 |
253.18 g/mol |
IUPAC名 |
1-bromo-2,2,4,7-tetramethyl-1,3-dihydroindene |
InChI |
InChI=1S/C13H17Br/c1-8-5-6-9(2)11-10(8)7-13(3,4)12(11)14/h5-6,12H,7H2,1-4H3 |
InChIキー |
QHGUFKBMPRBBOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CC(C(C2=C(C=C1)C)Br)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


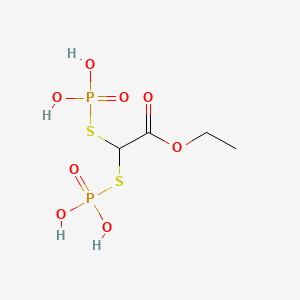
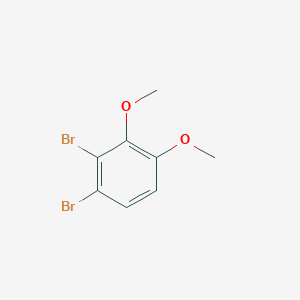
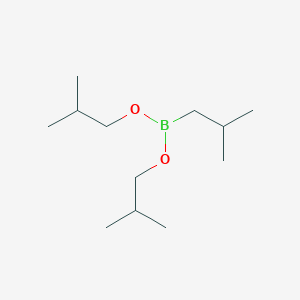
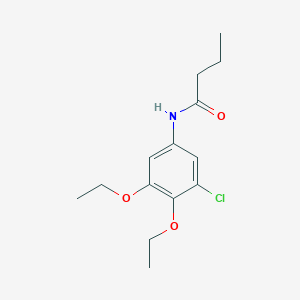
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
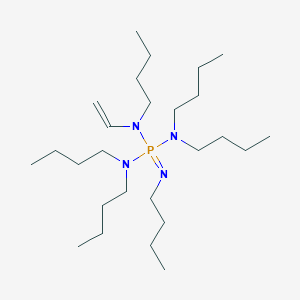
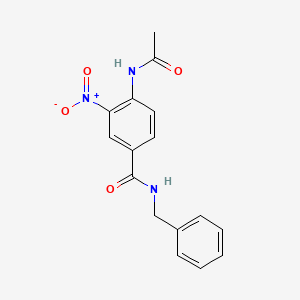
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)

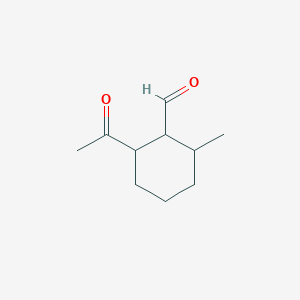
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)
